5-Morpholino-2-nitrobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of morpholines, including 5-Morpholino-2-nitrobenzaldehyde, has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Another synthesis method involves the reaction of 2-Fluoro-5-nitrobenzoic acid with morpholine .Molecular Structure Analysis
The molecular structure of this compound has been determined through crystal X-ray diffraction . The compound has a molecular weight of 236.22 g/mol.Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with potassium carbonate in N,N-dimethyl-formamide at 90°C for 4 hours .Physical and Chemical Properties Analysis
This compound is a solid compound . Its melting point is between 149-151 °C .Scientific Research Applications
Stable Isotope-Labeled Derivatives for Quantification in Foods
5-Morpholino-2-nitrobenzaldehyde has been used in the synthesis of stable isotope-labeled derivatives of nitrofuran metabolites. This method is important for quantifying trace levels of nitrofuran residues in foods of animal origin using liquid chromatography-tandem mass spectrometry. The synthesis includes nitration and oxidation processes, followed by derivatization of the nitrofuran metabolites with the 2-nitrobenzaldehyde (NBA) to obtain the target compounds. This approach is significant for food safety and quality control, ensuring trace contaminants are monitored efficiently (Delatour et al., 2003).
Complex Formation Studies
In another study, the structure of a complex formed by a derivative of this compound with carbon tetrachloride was investigated. X-ray structural analysis revealed a shortened intermolecular contact between the oxygen atom of the nitro group and the chlorine atom of the CCl4 molecule. This research contributes to understanding the behavior of such compounds in various environments and could have implications in materials science and chemistry (Khrustalev et al., 1998).
Multicomponent Reactions in Organic Chemistry
A study focusing on the multicomponent reaction involving this compound led to the synthesis of 4,7-dihydro-6-nitro-7Ar-5-R-azolo[1,5-a]pyrimidines. This research demonstrates the compound's role in facilitating complex organic reactions and contributing to the synthesis of novel organic compounds. The pathway of this multicomponent transformation was explored, providing insights into organic synthesis techniques and methodologies (Lyapustin et al., 2019).
Synthesis of Heterocyclic Compounds
The compound has also been used in the synthesis of oxazEPine compounds and their antibacterial activity. This study includes the preparation of Schiff bases compounds that contain azomethine groups used in the creation of many heterocyclic compounds. This research highlights the role of this compound in pharmaceutical chemistry, particularly in the synthesis of compounds with potential antibacterial properties (Ahmed & Al-hashimi, 2016).
Mechanism of Action
Safety and Hazards
According to the safety data sheet, 5-Morpholino-2-nitrobenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
5-morpholin-4-yl-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-8-9-7-10(1-2-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPBSDXZXZCLNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285699 | |
Record name | 5-(4-Morpholinyl)-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601285699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113259-81-7 | |
Record name | 5-(4-Morpholinyl)-2-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113259-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Morpholinyl)-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601285699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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